molecular formula C13H18O2 B1223487 2-(4-Pentylphenyl)acetic acid CAS No. 14377-21-0

2-(4-Pentylphenyl)acetic acid

Cat. No. B1223487
CAS RN: 14377-21-0
M. Wt: 206.28 g/mol
InChI Key: YAAVVJAWWNQMCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methodologies of similar compounds involve intricate chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and characterized by various spectroscopic techniques, providing a pathway that might be relevant for synthesizing compounds like 2-(4-Pentylphenyl)acetic acid (Rahul Raju et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction and NMR spectroscopy. The crystal structure and IR spectroscopic behavior of molecular complexes provide valuable insights into the arrangement and interactions within molecules, which are crucial for understanding the properties of this compound (I. Majerz et al., 1991).

Chemical Reactions and Properties

Chemical properties and reactions are central to understanding a compound's behavior in various conditions. Studies on related compounds, such as the sterically-hindered bis(pentachlorophenyl)acetic acid and its derived stable free radicals, shed light on potential reactivity and stability characteristics (P. O'neill & A. F. Hegarty, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be inferred from related studies. For example, the synthesis, characterization, and thermal analysis of similar compounds provide insights into their physical stability and behavior under different thermal conditions (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity with other compounds, and potential for forming derivatives, can be extrapolated from research on similar molecules. The synthesis and structural characterization of compounds provide essential data on their chemical behavior and interactions (T. Baul et al., 2002).

Scientific Research Applications

Green Chemistry and Catalysis

A study by Yadav and Joshi (2002) explored the acylation of resorcinol with acetic acid, proposing a green route that avoids waste disposal issues commonly associated with traditional acylating agents. The research highlighted the use of benign agents like acetic acid with a non-polluting catalyst, aligning with principles of green chemistry (Yadav & Joshi, 2002).

Environmental Monitoring and Pollution Control

Pastor-Belda et al. (2017) discussed the application of magnetic solid phase extraction techniques for determining alkylphenols in baby foods, highlighting the method's efficiency and sensitivity. This approach, involving nanoparticles coated with oleic acid, showcases the potential for monitoring environmental pollutants and ensuring food safety (Pastor-Belda et al., 2017).

Advanced Materials for Environmental Applications

Cao et al. (2017) investigated the use of positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-Dichlorophenoxy acetic acid sodium salt, aiming to reduce environmental leaching and pollution. Their work demonstrates the potential of novel nanomaterials in creating environmentally friendly agrochemical formulations (Cao et al., 2017).

Analytical Chemistry and Toxicology

The development of molecular imprinted polymer nanoparticles for selective preconcentration of 2,4-dichlorophenoxyacetic acid in various samples, as detailed by Omidi et al. (2014), illustrates advancements in analytical techniques for environmental and biological analysis. This method enhances the specificity and efficiency of detecting and quantifying toxic substances in complex matrices (Omidi et al., 2014).

Synthesis and Industrial Chemistry

Research on the efficient synthesis of acetic acid via catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions by Cui et al. (2017) represents an industrial application of acetic acid derivatives. Their work focuses on optimizing catalytic systems for higher activity, selectivity, and sustainability in acetic acid production (Cui et al., 2017).

Mechanism of Action

The mechanism of action for “2-(4-Pentylphenyl)acetic acid” is not available at the moment .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(4-pentylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAVVJAWWNQMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385619
Record name 4-n-Pentylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14377-21-0
Record name 4-n-Pentylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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